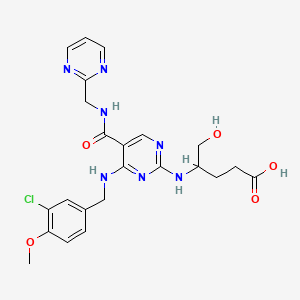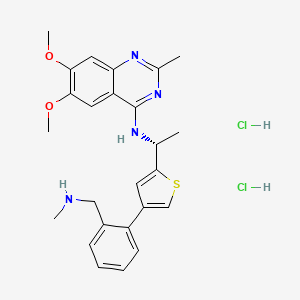
BR-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BR-1 is a novel biomediator that induces reveromycins production at the wide range of concentrations without affecting cell growth.
Scientific Research Applications
1. Versatile Irradiation Facility
The BR1 reactor at the Belgian Nuclear Research Centre is a versatile tool for scientific research. Its large core and flexible operation make it ideal for in-core and ex-core neutron physics experiments and various industrial applications. An MCNP model of the reactor supports experimental work with MCNP calculations (Wagemans et al., 2009).
2. Bacteriorhodopsin-based Biosensors
Research on bacteriorhodopsin (bR) has focused on developing nanobiosensor devices for environmental monitoring and testing. These biosensors could be integrated into mobile devices or bio-chips for field analysis. bR is used as an optical transducer in these applications (Bassi, 2017).
3. Brassinosteroid (BR) Signal Transduction in Plant Growth
Studies have shown that BZR1, a nuclear component of the BR signal transduction pathway, is crucial in plant growth and development. It regulates gene expression in response to BRs, playing a significant role in the feedback regulation of BR biosynthesis (Wang et al., 2002).
4. Optoelectronic Applications of Bacteriorhodopsin
Bacteriorhodopsin (BR) has been employed in optoelectronic applications due to its photoelectric and photochromic properties. Its use in energy conversion and as an element in various optical applications demonstrates the technical potential of BR in this field (Hampp, 2000).
5. Biophotonics and Biomolecular Optics
BR's role in photonic applications, such as in artificial retinas and memory devices, has been significant. Genetic engineering is crucial in optimizing BR for these applications, presenting opportunities for the development of new retinal proteins and technologies (Ranaghan et al., 2012).
6. Citizen Science in Biological Recording
The Biological Records Centre (BRC) in the UK exemplifies citizen science in biological recording. It supports a diverse range of activities, contributing to significant scientific research through data analysis and reporting (Pocock et al., 2015).
7. Study of Protein Interactions Using Br
Research involving Br as an NMR probe has provided insights into the interaction of proteins like alpha-chymotrypsin with substrates, contributing to our understanding of enzyme dynamics and interactions (Garnett et al., 1976).
8. Transcriptional Regulation by BZR1
BZR1 plays a dual role in brassinosteroid (BR) homeostasis and plant growth. It acts as a transcriptional repressor, binding to the promoters of BR biosynthetic genes and regulating BR-dependent gene expression (He et al., 2005).
9. Neutron Standard Fields at BR1 Reactor
The BR1 reactor provides a unique fast neutron field, MARK III, for integral measurements and detector calibrations. This capability enhances research in neutron physics and related fields (Wagemans et al., 2012).
10. Managing Bioinformatics Data with BRM
The Bioinformatics Resource Manager (BRM) illustrates the integration of data management, transfer, processing, and analysis in systems biology research, showcasing the importance of comprehensive computational capabilities in this field (Shah et al., 2008).
properties
Molecular Formula |
C18H13N3O |
|---|---|
Molecular Weight |
287.322 |
IUPAC Name |
1-Phenyl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C18H13N3O/c19-18(22)15-10-13-12-8-4-5-9-14(12)20-17(13)16(21-15)11-6-2-1-3-7-11/h1-10,20H,(H2,19,22) |
InChI Key |
WFAHTPFKLFUCRD-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(C(C3=CC=CC=C3)=N1)NC4=C2C=CC=C4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BR-1; BR 1; BR1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





